Thymidine

thymidine kinase 1 substrate specificity enzyme kinetics

Thymidine (symbol dT or dThd), CAS 50-89-5, is a naturally occurring pyrimidine 2′-deoxyribonucleoside composed of the nucleobase thymine linked to 2-deoxyribose via an N-glycosidic bond. As an obligate precursor of thymidine 5′-triphosphate (dTTP), it is the sole DNA-specific deoxynucleoside that pairs with deoxyadenosine through two hydrogen bonds in double-stranded DNA.

Molecular Formula C10H14N2O5
Molecular Weight 242.23 g/mol
CAS No. 50-89-5
Cat. No. B1682330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymidine
CAS50-89-5
Synonyms2' Deoxythymidine
2'-Deoxythymidine
Deoxythymidine
Thymidine
Molecular FormulaC10H14N2O5
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
InChIInChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1
InChIKeyIQFYYKKMVGJFEH-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility73.5 mg/mL
Water 50 (mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Thymidine (CAS 50-89-5): Natural Pyrimidine Deoxynucleoside for DNA Synthesis Research and Cell Proliferation Assays


Thymidine (symbol dT or dThd), CAS 50-89-5, is a naturally occurring pyrimidine 2′-deoxyribonucleoside composed of the nucleobase thymine linked to 2-deoxyribose via an N-glycosidic bond [1]. As an obligate precursor of thymidine 5′-triphosphate (dTTP), it is the sole DNA-specific deoxynucleoside that pairs with deoxyadenosine through two hydrogen bonds in double-stranded DNA [2]. With a molecular formula of C₁₀H₁₄N₂O₅ and a molecular weight of 242.23 g/mol, thymidine is a white crystalline powder exhibiting a melting point of 186–188 °C, a specific optical rotation [α]²⁰/D of approximately +18.6° (c=3, H₂O), and aqueous solubility of approximately 46 g/L at 20 °C [3]. It is an endogenous human metabolite, non-toxic as a natural DNA constituent, and serves as the benchmark reference compound against which all synthetic thymidine analogs—including proliferation markers (BrdU, EdU, IdU) and antiviral prodrugs (AZT, FLT)—are evaluated for biochemical behavior, incorporation fidelity, and toxicity [1].

Why Thymidine (CAS 50-89-5) Cannot Be Generically Substituted by In-Class Deoxyuridine Analogs in Research and Clinical Biochemistry


Although thymidine belongs to the pyrimidine 2′-deoxyribonucleoside family alongside 2′-deoxyuridine (dUrd), 5-bromo-2′-deoxyuridine (BrdU), 5-ethynyl-2′-deoxyuridine (EdU), 5-iodo-2′-deoxyuridine (IdU), and 3′-azido-3′-deoxythymidine (AZT), the presence of the 5-methyl group on the pyrimidine ring—absent in dUrd—exerts a decisive influence on enzyme recognition, DNA incorporation fidelity, and biological safety that precludes interchangeable use [1]. In human cytosolic thymidine kinase 1 (TK1), the rate-limiting activating enzyme for pyrimidine nucleoside salvage, thymidine exhibits an 18-fold lower Km (0.5 µM) compared to deoxyuridine (Km = 9 µM), meaning that at physiological substrate concentrations the phosphorylation efficiency differs profoundly between the natural substrate and its unmethylated congener [2]. Halogenated or azido-substituted analogs, while retaining some TK1 affinity, introduce N-glycosidic bond lability (BrdU), reduced DNA incorporation efficiency (IdU incorporates ~3-fold less than thymidine in vivo), or direct cytotoxicity (EdU, AZT) that compromise their suitability as neutral biochemical probes or safe reference standards [3][4]. Even the enantiomeric form, L-thymidine (Telbivudine), diverges entirely in biological fate—acting as an antiviral agent rather than a DNA building block—underscoring that stereochemical and substituent identity is non-negotiable for thymidine-dependent applications [5].

Thymidine (CAS 50-89-5): Quantitative Head-to-Head Evidence Against Closest Analogs for Scientific Procurement Decisions


TK1 Phosphorylation Affinity: Thymidine (Km 0.5 µM) vs 2′-Deoxyuridine (Km 9 µM) — An 18-Fold Discrimination by the Rate-Limiting Salvage Kinase

In a direct head-to-head kinetic comparison using purified human cytosolic thymidine kinase 1 (TK1), thymidine (dThd) exhibited a Michaelis constant (Km) of 0.5 µM, representing an 18-fold higher apparent binding affinity compared to 2′-deoxyuridine (dUrd; Km = 9 µM) [1]. The study also reported Km values for 5-fluorodeoxyuridine (FdUrd; 2.2 µM), 3′-azido-2′,3′-dideoxythymidine (AZT; 0.6 µM), and 3′-fluoro-2′,3′-dideoxythymidine (FLT; 2.1 µM), establishing thymidine as the highest-affinity natural substrate for TK1 [1]. This 18-fold discrimination between thymidine and deoxyuridine translates to a 3- to 5-fold difference in catalytic activity at cellular thymidine concentrations, as confirmed by independent characterization of the low-affinity (Km ~14 µM) and high-affinity (Km ~0.5 µM) forms of TK1 [2]. In the bacterial ortholog from Bacillus anthracis, the pattern is conserved: thymidine Km = 0.6 µM versus deoxyuridine Km = 4.2 µM, a 7-fold difference [3].

thymidine kinase 1 substrate specificity enzyme kinetics salvage pathway nucleoside phosphorylation

In Vivo DNA Incorporation Efficiency: [³H]Thymidine Incorporates 3-Fold More Extensively Than [¹³¹I]5-Iodo-2′-deoxyuridine in Mouse Tissues

A direct comparative in vivo study using dual-isotope administration in C3H mice demonstrated that tritiated thymidine (³H-TDR) was incorporated into the DNA of both duodenal tissue and mammary tumors three times more extensively than ¹³¹I-labeled 5-iodo-2′-deoxyuridine (¹³¹I-IUDR) [1]. The ratio of incorporation was quantified by measuring the specific activity of tissue DNA at multiple time points post-injection. Furthermore, ³H-TDR underwent appreciable reutilization in the duodenum, whereas minimal to no IUDR reutilization was detected in either tissue [1]. A separate mechanistic study confirmed that the low incorporation of IdU into DNA is attributable to a phosphorylation bottleneck: IdU phosphorylation is almost completely arrested at the monophosphate level (IdUMP), whereas thymidine phosphorylation proceeds efficiently to the triphosphate (dTTP), the direct substrate for DNA polymerases [2].

DNA replication cell proliferation nucleoside analog in vivo labeling tissue incorporation

Cell Proliferation Assay Fidelity: [³H]Thymidine Autoradiography vs BrdU Immunohistochemistry — Superior Accuracy and Reduced Toxicity with the Natural Nucleoside

A landmark comparative study in embryonic macaque monkeys, analyzed at postnatal stages, revealed substantial quantitative and spatial differences in the number and distribution of cortical neurons labeled by [³H]thymidine ([³H]dT) versus 5-bromo-2′-deoxyuridine (BrdU) [1]. The authors concluded that random incorporation of the thymidine analog BrdU into the genes of dividing cells renders the fate of postmitotic neurons more prone to unpredictable errors than incorporation of the natural DNA constituent [³H]dT [1]. An independent systematic methods review corroborated that measurements made using [³H]dT labeling are more accurate than those using BrdU, attributing this difference to the lower intrinsic toxicity of [³H]dT [2]. A follow-up study in mouse cerebellum confirmed systematic differences in neurogenesis timing and spatial neuron location between the two labeling methods, reinforcing the conclusion that the two markers are not quantitatively interchangeable [3].

cell proliferation neurogenesis S-phase labeling autoradiography developmental neurobiology

N-Glycosidic Bond Hydrolytic Stability: The 5-Methyl Group of Thymidine Confers Superior Acid Resistance Compared to 5-Halogenated Analogs (BrdU, IdU)

Classical physical-organic chemistry studies on nucleoside stability have established that the electronic nature of the 5-position substituent on the pyrimidine ring is a primary determinant of N-glycosidic bond hydrolytic lability [1]. The methyl group at position 5 of thymidine is electron-donating, and comparative hydrolysis experiments demonstrate that deoxythymidine is practically as stable toward acid-catalyzed N-glycosidic cleavage as deoxyuridine [1]. In contrast, electron-acceptor groups at the same position markedly labilize the glycosidic bond: the 5-bromo derivative (BrdU) is hydrolyzed more easily than deoxyuridine, and this lability extends to other 5-halogenated analogs (5-iodo, 5-chloro) [1]. This class-level inference is supported by experimental evidence from prodrug stability studies of thymidine and BrdU ester derivatives, where BrdU-based esters exhibited greater susceptibility to acid hydrolysis at pH 1 and 37 °C, with half-lives varying by hours depending on the ester side chain structure, while the parent nucleoside scaffold of thymidine remained more resistant [2].

N-glycosidic bond acid hydrolysis nucleoside stability electron-donating substituent chemical stability

Commercial Purity Attainment: Thymidine Available at ≥99.98% HPLC Purity with Stringent Identity Verification Metrics vs Typical 98% Analog Grades

Commercial thymidine (CAS 50-89-5) is routinely available at purity grades substantially exceeding those commonly offered for synthetic analogs. Selleck Chemicals supplies thymidine verified at 99.98% purity by HPLC with NMR structural confirmation . Sigma-Aldrich offers thymidine at ≥99% (HPLC) with additional identity verification metrics including specific optical rotation [α]²⁵/D +18.5° (c=1, H₂O) and melting point 186–188 °C . Thermo Scientific/Fisher Scientific provides thymidine at 99% minimum (HPLC) with UV absorbance ratio specifications of A₂₅₀/A₂₆₀ = 0.62–0.68 and A₂₈₀/A₂₆₀ = 0.70–0.76, providing orthogonal spectroscopic identity confirmation absent from most analog datasheets [1]. By comparison, 2′-deoxyuridine is typically offered at ≥98.5% with thymidine listed as a potential impurity, highlighting that cross-contamination between these two structurally similar nucleosides is a recognized quality concern . The aqueous solubility of thymidine (46 g/L at 20 °C; ~50 mg/mL) enables preparation of concentrated stock solutions without organic co-solvents, facilitating cell culture applications [1].

HPLC purity quality control UV spectrophotometry optical rotation pharmacopeial specification

Diagnostic Specificity: Plasma Thymidine and Deoxyuridine Are Independently Quantified in MNGIE Diagnosis — Structural Identity Determines Clinical Utility

In the definitive biochemical diagnosis of mitochondrial neurogastrointestinal encephalomyopathy (MNGIE), caused by loss-of-function mutations in the TYMP gene encoding thymidine phosphorylase (TP), plasma concentrations of thymidine (dThd) and deoxyuridine (dUrd) must be measured as independent analytes because both nucleosides accumulate dramatically—yet differentially—when TP activity is deficient [1]. A validated HPLC-UV method specifically resolves thymidine from deoxyuridine with baseline separation using a Synergi 4 µm Hydro-RP column and isocratic elution (20 mM KH₂PO₄ pH 4.5 / acetonitrile 95:5), with a limit of quantitation of 0.5 µg/mL and absolute recovery >90% for both analytes [2]. The structural distinction conferred solely by the 5-methyl group of thymidine—which is absent in deoxyuridine—enables their chromatographic resolution and independent quantification, a requirement that cannot be met by any single analog [2]. This diagnostic paradigm exemplifies why thymidine cannot be functionally replaced: the clinical decision threshold depends on the absolute and relative concentrations of thymidine versus deoxyuridine in patient plasma, and substitution with a non-identical compound would invalidate the diagnostic algorithm [1].

MNGIE thymidine phosphorylase clinical diagnostics HPLC-UV biomarker

Thymidine (CAS 50-89-5): Evidence-Backed Application Scenarios Where the Natural Nucleoside Is Irreplaceable


Cell Proliferation and DNA Synthesis Measurement via [³H]Thymidine Incorporation in Neurodevelopmental and Cancer Research

For laboratories requiring the highest quantitative accuracy in measuring cell proliferation rates, S-phase duration, and neuronal birth-dating in vivo, [³H]thymidine autoradiography remains the gold-standard method against which synthetic analogs are benchmarked [1]. Evidence from direct comparative studies in non-human primates demonstrates that [³H]thymidine produces more accurate cell counts and spatial distribution maps than BrdU immunohistochemistry, with lower toxicity to dividing neural progenitors [1][2]. The 3-fold greater DNA incorporation efficiency of thymidine compared to iododeoxyuridine in vivo further supports its selection when signal intensity limits detection sensitivity [3]. Although practical considerations (radioactive waste handling, autoradiography development time) have driven many laboratories toward BrdU or EdU, researchers whose experimental questions demand unambiguous, quantitatively faithful proliferation data should procure [³H]thymidine as the reference tracer.

Thymidine Kinase 1 (TK1) Substrate for Nucleoside Analog Drug Discovery and Enzyme Activity Assays

The well-characterized kinetic parameters of thymidine as the highest-affinity natural substrate for human TK1 (Km = 0.5 µM, high-affinity form; Km = 0.3–0.4 µM for recombinant enzyme) establish it as the essential positive control and reference substrate in any TK1 activity assay or nucleoside analog screening campaign [1][2]. The 18-fold Km discrimination between thymidine and deoxyuridine means that TK1 activity measurements using deoxyuridine as substrate will systematically underestimate enzyme activity at physiologically relevant substrate concentrations [1]. In antibacterial nucleoside analog development targeting bacterial thymidine kinases, thymidine serves as the comparator substrate for evaluating analog phosphorylation efficiency; for Bacillus anthracis TK, thymidine exhibits a Km of 0.6 µM and Vmax of 3.3 µmol dTMP mg⁻¹ min⁻¹, against which candidate inhibitors are evaluated [3]. Procurement of high-purity (≥99.98% HPLC) thymidine is essential for reproducible enzyme kinetics.

Cell Cycle Synchronization by Double Thymidine Block for Molecular and Cell Biology Studies

The double thymidine block protocol is the most widely adopted method for synchronizing mammalian cells at the G1/S boundary, exploiting the natural feedback inhibition of ribonucleotide reductase by excess dTTP to arrest DNA synthesis reversibly [1]. Standard protocols use thymidine at 1–2 mM for 14–18 hours, achieving ~90% synchronization efficiency at the G1/S transition upon release [1][2]. The non-toxicity of thymidine as a natural DNA constituent—contrasting with the genotoxicity of BrdU and EdU at comparable concentrations—makes it uniquely suited for synchronization protocols where subsequent cell viability, normal cell cycle progression, and genomic integrity must be preserved [3][4]. Attempted substitution with halogenated or alkynyl analogs would introduce DNA damage and confound downstream analyses. The high aqueous solubility of thymidine (~46–50 mg/mL) facilitates preparation of concentrated blocking solutions without organic co-solvents [5].

Clinical Diagnostic Reference Standard for MNGIE (Mitochondrial Neurogastrointestinal Encephalomyopathy) via Plasma Thymidine Quantification

The definitive biochemical diagnosis of MNGIE—an ultra-rare autosomal recessive disorder caused by thymidine phosphorylase deficiency—requires the independent quantification of plasma thymidine and deoxyuridine concentrations by validated HPLC-UV or LC-MS/MS methods, since both nucleosides accumulate to dramatically elevated levels when TP activity is absent [1][2]. Thymidine of certified high purity (≥99% HPLC) is required as the primary reference standard for calibration curve preparation, method validation, and quality control in clinical laboratories performing this diagnostic assay [2]. The chromatographic resolution of thymidine from deoxyuridine—achieved despite their single methyl-group structural difference—exemplifies why authentic thymidine reference material is irreplaceable: no analog can serve as a surrogate calibrant without compromising the accuracy of patient thymidine concentration determination, which directly informs the clinical decision to pursue hematopoietic stem cell transplantation [1].

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